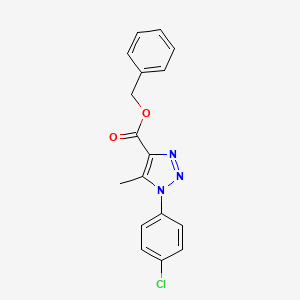

苯甲酸苄基 1-(4-氯苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives, including benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, often involves click chemistry approaches or other organic synthesis methods that allow for the creation of highly functionalized molecules with specific properties. One study successfully conducted the synthesis of a similar compound, ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, utilizing Microwave Assisted Organic Synthesis (MAOS) method, showcasing the efficiency of modern synthetic methods in producing these compounds (Insani, Wahyuningrum, & Bundjali, 2015).

Molecular Structure Analysis

Triazole derivatives exhibit significant diversity in their molecular structures. X-ray diffraction studies and computational methods, such as density functional theory (DFT), have been employed to elucidate the structures of these molecules. The molecular structure of triazole compounds is often characterized by the orientation of the triazole ring and its substituents, which can significantly influence the compound's properties and reactivity. For instance, studies on similar compounds have revealed complex molecular arrangements and interactions, including hydrogen bonding and π-π interactions, contributing to their stability and chemical behavior (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical reactivity. These compounds can undergo nucleophilic substitution reactions, cycloaddition reactions, and other transformations that enable the synthesis of complex molecular architectures. The electronic properties of the triazole ring and its substituents play a crucial role in determining the reactivity and outcomes of these reactions. Research on similar compounds has demonstrated their ability to engage in reactions that are useful for further functionalization and the synthesis of pharmacologically active molecules (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Physical Properties Analysis

The physical properties of benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. Triazole derivatives often exhibit solid-state properties that are critical for their applications in material science and pharmaceuticals. For example, the crystal structure analysis provides insights into the molecular packing, intermolecular interactions, and overall stability of these compounds (Yeo, Azizan, & Tiekink, 2019).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, are characterized by their stability, reactivity towards various reagents, and the ability to form diverse chemical bonds. These properties are essential for their applications in synthetic organic chemistry, medicinal chemistry, and materials science. The compound's reactivity is significantly influenced by the electronic nature of the triazole ring and the substituents attached to it, which can be tailored to achieve specific chemical transformations (Wang, Chu, & Wang, 2014).

科学研究应用

合成和结构分析

制备技术: 已开发了一种改进的合成1-苄基-1H-1,2,3-三唑的方法,包括所讨论的化合物。该方法提供更高的产率并扩展了Dimroth反应的范围,从而更有效地生产这些化合物 (Cottrell et al., 1991)。

分子结构: 对三唑衍生物的分子结构进行研究,包括甲基1-苄基-1H-1,2,3-三唑-4-羧酸甲酯,揭示了详细的分子取向和键合相互作用。这些结构对于理解化合物的化学性质和潜在应用具有重要意义 (Boechat et al., 2010)。

化学性质和应用

化学反应和重排: 对与所讨论的化合物密切相关的4-亚甲基-1,2,3-三唑的分子重排研究,为了解其在不同条件下的化学行为提供了见解。了解这些重排对于潜在的合成应用至关重要 (L'abbé等,1990)。

分子相互作用和键合: 对乙基2-三唑基-2-氧代乙酸酯衍生物中π孔碲键合相互作用的研究,包括这种化合物,突出了分子相互作用和键合行为。这些发现对于预测化合物的反应性和在材料科学中的潜在应用至关重要 (Ahmed等,2020)。

合成和缓蚀活性: 使用微波辅助有机合成(MAOS)合成了该化合物,并评估了其对碳钢的缓蚀活性。这种应用展示了其在工业过程中的潜在用途,特别是在防腐方面 (Insani et al., 2015)。

生物医学研究

抗癌性能: 对2-(1-苄基-5-甲基-1H-1,2,3-三唑-4-基)-4-(2-氯苯基)-6-甲氧基吡啶,一种与之密切相关的化合物的研究显示其作为抗癌剂的潜力。这是三唑衍生物,包括感兴趣的化合物,可以用于治疗应用的一个例子 (Murugavel et al., 2019)。

CYP26A1抑制活性: 对相关的1H-三唑衍生物的研究表明了CYP26A1的抑制活性,这对于在药理学中开发新的治疗方法具有重要意义,并可能与所讨论的化合物相关 (Pautus et al., 2006)。

未来方向

作用机制

Target of Action

Similar compounds have been shown to exhibit significant effects on allergic reactions . These compounds often target H1 receptors , which play a crucial role in mediating allergic responses .

Mode of Action

Compounds with similar structures often function asH1 receptor antagonists . They bind to H1 receptors with higher affinity than histamine, thereby inhibiting the allergic response triggered by histamine .

Biochemical Pathways

It can be inferred that the compound likely impacts thehistamine signaling pathway due to its potential role as an H1 receptor antagonist . By binding to H1 receptors, the compound could prevent histamine from triggering an allergic response, thereby affecting the downstream effects of histamine signaling .

Result of Action

Similar compounds have been shown to exhibit significant effects on both allergic asthma and allergic itching . This suggests that benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate may have similar effects.

属性

IUPAC Name |

benzyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2/c1-12-16(17(22)23-11-13-5-3-2-4-6-13)19-20-21(12)15-9-7-14(18)8-10-15/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRWAJXXRREDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

![3-Methyl-8-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2492082.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)